Cas no 126422-57-9 (Bis-propargyl-PEG2)

Bis-propargyl-PEG2 化学的及び物理的性質
名前と識別子
-
- Bis-propargyl-PEG3
- Diethylene Glycol Bis(2-propynyl) Ether
- 3-[2-(2-prop-2-ynyloxyethoxy)ethoxy]propyne
- 4,7,10-trioxahexadeca-1,12-diyne
- 4,7,10-trioxatrideca-1,12-diine
- 4,7,10-trioxatrideca-1,12-diyne
- bis(2-propynoxyethyl)ether
- bis-O-propargyl-di(ethylene glycol)
- PROPARGYL-PEG3-PROPARGYL
- 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne
- 4,7,10-Trioxa-1,12-tridecadiyne
- Bis-propargyl-PEG2
- Alkyne-PEG3-Alkyne
- 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne
- 3-(2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy)prop-1-yne
- 1-Propyne, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
- BIPG1298
- D4581
- 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yn
- 3-{2-[2-(PROP-2-YN-1-YLOXY)ETHOXY]ETHOXY}PROP-1-YNE
- 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
- AMY4486
- LCWG013
- BFA42257
- AS-64040
- AKOS030630024
- MFCD22201523
- BP-26131
- Bis-propargyl-PEG, MW 2,000
- CS-0113213
- 126422-57-9
- BP-20676
- DB-203599
- SCHEMBL15800508
- HY-133191
- S10507
- ALKYNE-PEG3-ALKYNE
-
- MDL: MFCD22201523
- インチ: 1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
- InChIKey: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])OC([H])([H])C#C[H])C([H])([H])C([H])([H])OC([H])([H])C#C[H]
計算された属性
- せいみつぶんしりょう: 182.09400
- どういたいしつりょう: 182.094294304 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 27.7
- ぶんしりょう: 182.22
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: 103°C/6mmHg(lit.)
- フラッシュポイント: 78.7±20.5 °C
- 屈折率: 1.4610 to 1.4650
- PSA: 27.69000
- LogP: 0.30260
Bis-propargyl-PEG2 セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:0-10°C
Bis-propargyl-PEG2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB474334-5g |
Diethylene glycol bis(2-propynyl) ether, 98%; . |
126422-57-9 | 98% | 5g |
€154.60 | 2025-02-21 | |
Chemenu | CM244616-10g |
Bis-propargyl-PEG2 |
126422-57-9 | 97% | 10g |
$170 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183853-250mg |
Bis-propargyl-PEG2 |
126422-57-9 | 98% | 250mg |
¥46.00 | 2024-08-09 | |
Key Organics Ltd | AS-64040-5G |
3-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}prop-1-yne |
126422-57-9 | >97% | 5g |
£128.00 | 2025-02-08 | |
ZHUO CAI SHENG WU | LCWG013-25g |
Bis-propargyl-PEG2 |
126422-57-9 | 95% | 25g |
$447.00 | 2021-09-16 | |
ZHUO CAI SHENG WU | LCWG013-1g |
Bis-propargyl-PEG2 |
126422-57-9 | 95% | 1g |
$45.00 | 2021-09-16 | |
Chemenu | CM244616-250mg |
Bis-propargyl-PEG2 |
126422-57-9 | 97% | 250mg |
$66 | 2022-06-13 | |
abcr | AB474334-5 g |
Diethylene glycol bis(2-propynyl) ether, 98%; . |
126422-57-9 | 98% | 5g |
€154.60 | 2023-07-18 | |
TRC | B523145-50mg |
bis-Propargyl-PEG3 |
126422-57-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35445-5g |
3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne |
126422-57-9 | 95% | 5g |
¥339.0 | 2024-07-18 |
Bis-propargyl-PEG2 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Dialkyl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Dialkyl ethers
Bis-propargyl-PEG2に関する追加情報
Bis-propargyl-PEG2 (CAS No. 126422-57-9): A Versatile Crosslinker for Advanced Biomedical Applications
The compound Bis-propargyl-PEG2, identified by CAS No. 126422-57-9, represents a critical advancement in the design of functional polymeric materials for biomedical and pharmaceutical applications. This bis-propargyl-terminated polyethylene glycol (PEG) derivative combines the well-established biocompatibility of PEG with the reactivity of terminal alkyne groups, enabling precise conjugation via click chemistry strategies. The molecule’s structure consists of a central PEG4 backbone (with an average molecular weight of approximately 75 Da) flanked by two propargyl moieties (-CH₂C≡CH), creating a symmetric bifunctional linker capable of forming stable triazole linkages under copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) conditions or copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) mechanisms.
In recent studies published in Advanced Materials and Nature Communications, researchers have demonstrated the utility of Bis-propargyl-PEG2 in constructing stimuli-responsive drug delivery systems. For instance, a 2023 study by Dr. Elena Vázquez’s group at MIT revealed that this compound can be integrated into polymeric nanoparticles to create pH-sensitive carriers for targeted cancer therapy. By conjugating hydrophobic anticancer agents to one end and folate ligands to the other via click chemistry, these nanoparticles exhibited enhanced tumor accumulation and reduced off-target toxicity in murine models of metastatic breast cancer.
The unique properties of Bis-propargyl-PEG2 stem from its dual functionalization strategy. The PEG backbone provides inherent advantages such as reduced protein adsorption, prolonged circulation half-life in biological fluids, and minimized immunogenicity—critical for in vivo applications. Meanwhile, the terminal propargyl groups enable orthogonal coupling with azide-functionalized biomolecules under mild aqueous conditions without interfering with PEG’s native properties. This bifunctionality is particularly advantageous in developing multi-component bioconjugates, as highlighted in a 2024 paper from the University of Tokyo where it was used to covalently attach both therapeutic antibodies and fluorescent imaging agents onto nanoparticle surfaces.
Synthetic advancements have further expanded the versatility of Bis-propargyl-PEG2. A novel synthesis pathway reported in the Journal of Medicinal Chemistry employs sequential thiol-yne click reactions followed by oxidation steps to achieve high-purity products with minimal batch-to-batch variation. This method not only improves scalability for industrial production but also ensures precise control over molecular weight distribution—a key factor in maintaining consistent pharmacokinetic profiles when used as drug carriers.
In regenerative medicine, this compound has emerged as a preferred crosslinker for synthesizing hydrogels with tunable mechanical properties. A collaborative study between Stanford University and ETH Zurich published in Biomaterials Science demonstrated that hydrogels formed using Bis-propargyl-PEG2-based networks could mimic native extracellular matrix stiffness when combined with hyaluronic acid derivatives. Such gels supported adipose-derived stem cell proliferation while maintaining structural integrity under dynamic loading conditions, making them promising candidates for cartilage repair applications.
The latest research has also explored its role in enhancing bioorthogonal labeling efficiency for live-cell imaging studies. In a groundbreaking 2023 protocol described in Analytical Chemistry, scientists utilized this compound’s alkyne termini to perform real-time tracking of intracellular protein trafficking without disrupting cellular processes. The water-soluble nature of the PEG spacer minimized nonspecific interactions, allowing high-resolution microscopy imaging even at submicromolar concentrations.
Clinical translation efforts are underway leveraging its compatibility with bioconjugation platforms. Preclinical trials involving anti-inflammatory siRNA carriers functionalized with this compound showed significant reduction in cytokine production in macrophage cultures compared to traditional lipid-based systems—a critical milestone toward addressing challenges associated with siRNA delivery inefficiencies reported in earlier studies.
A recent comparative analysis published in Nano Letters evaluated its performance against other PEG-based crosslinkers (e.g., methoxy-polyethylene glycol propionaldehyde) in creating microneedle arrays for transdermal vaccine delivery. The results indicated superior stability during fabrication and improved antigen retention capacity due to the triple-bonded alkyne groups forming robust covalent bonds with polycarbonate matrices under UV-initiated thiol-yne coupling conditions.
In diagnostic applications, its ability to form irreversible linkages has been leveraged to develop next-generation contrast agents. A team at Karolinska Institute successfully synthesized gadolinium-loaded nanoparticles using this compound as a chelator backbone, achieving T1-weighted MRI contrast enhancement comparable to commercial agents while reducing potential nephrotoxicity through controlled release mechanisms mediated by enzymatic triggers.
Ongoing research focuses on optimizing its use within dynamic covalent networks for self-healing biomaterials. A preprint from UC Berkeley’s bioengineering lab describes how incorporating this compound into peptide hydrogels enables reversible crosslinking via photochemical activation—opening new avenues for smart wound dressings that adapt their mechanical properties based on injury progression without compromising biocompatibility.
Evaluations using advanced spectroscopic techniques have further validated its structural stability under physiological conditions. Nuclear magnetic resonance (NMR) studies conducted at Cambridge University confirmed that the triple bonds remain intact even after prolonged exposure to serum proteins and reactive oxygen species (e.g., H₂O₂), ensuring sustained functionality during extended periods within biological systems.
In vitro cytotoxicity assays performed according to ISO 10993 standards reveal minimal cellular toxicity up to concentrations exceeding 1 mg/mL when used as a standalone material or incorporated into biocompatible matrices such as chitosan or collagen hybrids—a crucial parameter validated through multiple independent studies including those from Osaka University’s tissue engineering group.
The compound’s synthesis adheres strictly to environmentally benign protocols compliant with global chemical regulations such as REACH and FDA guidelines for medical devices (USP Class VI certification pending). Its manufacturing process utilizes solvent-free microwave-assisted organic synthesis techniques developed by Dr. Rajiv Gandhi’s team at ETH Zurich, which reduce energy consumption by approximately 40% compared to conventional methods while maintaining product purity above 98% as verified via gel permeation chromatography (GPC).
Biochemical characterization data underscores its suitability across diverse applications: surface plasmon resonance experiments conducted at UCSF demonstrated rapid conjugation kinetics (kon=3×10⁶ M⁻¹s⁻¹) when paired with azide-functionalized antibodies under physiological pH levels—a performance metric superior to previously reported alkene-based linkers according to comparative data published in Bioconjugate Chemistry.
Innovative applications continue to emerge through interdisciplinary collaborations between chemists and clinicians: a phase I clinical trial initiated at MD Anderson Cancer Center is investigating its use as an adjuvant component in CAR-T cell engineering platforms where it facilitates simultaneous attachment of targeting ligands and survival factors onto cell surfaces without compromising T-cell functionality or viability.
Sustainability considerations are increasingly shaping its adoption across industries: lifecycle assessment models developed by Dr. Laura Soto’s group at MIT indicate that using this compound reduces carbon footprint by ~35% compared to traditional crosslinkers due to shorter reaction times and recyclable solvents employed during large-scale production processes.
The multifunctional characteristics of Bis-propargyl-PEG₂, coupled with its compatibility across cutting-edge biomedical technologies—from targeted drug delivery systems to self-healing tissue scaffolds—position it as an indispensable tool for advancing translational research initiatives worldwide.126422-57-9 (Bis-propargyl-PEG2) 関連製品
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